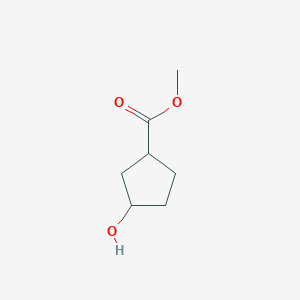

Methyl 3-hydroxycyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215959 | |

| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32811-76-0 | |

| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxycyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxycyclopentanecarboxylate: Synthesis, Stereochemistry, and Applications in Drug Development

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chiral building blocks is a cornerstone of successful and innovative synthesis. Among these, methyl 3-hydroxycyclopentanecarboxylate stands out as a versatile and highly valuable intermediate. Its stereochemically rich cyclopentane core, adorned with strategically placed hydroxyl and methyl ester functionalities, serves as a pivotal scaffold for the synthesis of a wide array of complex and biologically active molecules, most notably the prostaglandins. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, stereoselective synthesis, detailed characterization, and its crucial role in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a cycloaliphatic ester with the chemical formula C₇H₁₂O₃ and a molecular weight of approximately 144.17 g/mol . The presence of two stereocenters at the C1 and C3 positions of the cyclopentane ring gives rise to four possible stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans. The cis and trans diastereomers, and their respective enantiomers, exhibit distinct physical properties and, more importantly, lead to different stereochemical outcomes in subsequent synthetic transformations.

A clear understanding of the nomenclature and corresponding identifiers is critical for sourcing and utilizing the correct isomer.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| General CAS Number | 32811-76-0 | |

| cis-Isomer CAS | 79598-73-5 | |

| trans-Isomer IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |

| cis-Isomer IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |

Stereoselective Synthesis: A Methodological Deep Dive

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the ability to selectively synthesize a specific stereoisomer of this compound is of paramount importance. The most prevalent and well-established strategy for achieving this is the stereoselective reduction of the readily available precursor, methyl 3-oxocyclopentanecarboxylate.

Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate

The trans isomer is often the desired building block for the synthesis of prostaglandins like Carboprost. Its synthesis is typically achieved through a diastereoselective reduction of the ketone precursor.

Workflow for the Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate

Caption: A typical workflow for the synthesis of trans-methyl 3-hydroxycyclopentanecarboxylate.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxocyclopentanecarboxylate (1 equivalent) in anhydrous methanol. Cool the flask to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) in small portions to the stirred solution, maintaining the temperature at 0°C. The use of NaBH₄ is a cost-effective and highly efficient choice for this reduction. The hydride attacks the carbonyl group, and the steric hindrance of the ester group directs the hydride to the opposite face, favoring the formation of the trans isomer.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of acetone to consume excess NaBH₄. Carefully neutralize the mixture with dilute hydrochloric acid. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, the solvent is evaporated to yield the crude product. Purification is achieved by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure trans-methyl 3-hydroxycyclopentanecarboxylate.

Synthesis of cis-Methyl 3-hydroxycyclopentanecarboxylate

The synthesis of the cis isomer often requires a different strategic approach. While direct reduction of the keto-ester can yield a mixture of isomers, enzymatic resolutions or the use of bulkier reducing agents can favor the formation of the cis product.

Workflow for Enzymatic Resolution to Obtain cis-Isomer

Caption: A general workflow for the enzymatic resolution of racemic this compound.

Spectroscopic Characterization: A Guide to Identification

Accurate characterization of the synthesized this compound isomers is crucial for quality control and for ensuring the desired stereochemistry for subsequent reactions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the cyclopentane ring are highly sensitive to their stereochemical environment.

¹H NMR:

-

Methyl Ester Protons (-OCH₃): A sharp singlet is typically observed around 3.7 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration-dependent.

-

Cyclopentane Ring Protons: A complex series of multiplets in the region of 1.5-2.5 ppm. The precise chemical shifts and coupling patterns of the protons on C1 and C3 can help distinguish between the cis and trans isomers.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 175 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around 51 ppm.

-

Carbons of the Cyclopentane Ring: Signals in the aliphatic region (20-80 ppm). The chemical shift of the carbon bearing the hydroxyl group (C3) is particularly informative.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 144.17).

-

Fragmentation Pattern: Common fragmentation patterns include the loss of a methoxy group (-OCH₃) or a water molecule (-H₂O).

The Pivotal Role in Prostaglandin Synthesis

This compound is a cornerstone in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. It serves as a key precursor to the "Corey lactone," a versatile intermediate in the widely adopted Corey synthesis of prostaglandins.

The Corey Pathway for Prostaglandin Synthesis

Caption: A simplified schematic of the Corey pathway for prostaglandin synthesis, starting from this compound.

The synthesis begins with the protection of the hydroxyl group of this compound. The ester group is then selectively reduced to an aldehyde. A subsequent Wittig reaction introduces the alpha-side chain of the prostaglandin. The key step of iodolactonization then constructs the bicyclic Corey lactone. This versatile intermediate can then be elaborated through a series of well-established chemical transformations to yield a variety of prostaglandins, including the clinically significant Carboprost. Carboprost, a synthetic prostaglandin analogue, is used to treat postpartum hemorrhage.

Broader Applications in Drug Development

The utility of this compound and its derivatives extends beyond the synthesis of prostaglandins. The chiral cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The hydroxyl and ester functionalities provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Derivatives of this compound have been investigated for their potential in various therapeutic areas, including:

-

Ophthalmology: As key intermediates in the synthesis of prostaglandin F₂α analogues like Latanoprost and Travoprost, which are used to treat glaucoma.

-

Cardiovascular Disease: In the development of novel antiplatelet and vasodilatory agents.

-

Inflammation and Pain: As building blocks for the synthesis of anti-inflammatory compounds.

The ability to synthesize all four stereoisomers of this compound allows for the systematic investigation of stereochemistry on biological activity, a critical aspect of modern drug discovery.

Conclusion

This compound is a deceptively simple molecule that holds immense strategic value for the synthesis of complex and biologically important molecules. Its well-defined stereochemistry, coupled with the versatility of its functional groups, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, stereoselective synthesis, and its role in established synthetic pathways, such as the Corey synthesis of prostaglandins, empowers researchers to leverage this chiral building block to its full potential in the quest for novel and effective therapeutics.

References

-

Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved January 6, 2026, from [Link]

-

Carboprost. (2023, July 28). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc. (n.d.). ChemSrc. Retrieved January 6, 2026, from [Link]

-

Synthesis of Prostaglandins (PG) and Thromboxanes (TX). (n.d.). Reactome. Retrieved January 6, 2026, from [Link]

-

Prostaglandin Biosynthesis - Acetate Pathway: 6. (2020, November 9). [Video]. YouTube. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. (1976). Prostaglandins, 11(3), 569–572. [Link]

-

Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. (2022). Beilstein Journal of Organic Chemistry, 18, 134–140. [Link]

-

Methyl cyclopentanecarboxylate. (n.d.). In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists. (2014). The Journal of Organic Chemistry, 79(10), 4493–4501. [Link]

-

High yield "one-pot" synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one and related compounds. (2008). Tetrahedron Letters, 49(3), 513–515. [Link]

An In-Depth Technical Guide to Methyl 3-hydroxycyclopentanecarboxylate: A Cornerstone for Complex Syntheses

This guide provides an in-depth exploration of Methyl 3-hydroxycyclopentanecarboxylate, a versatile bifunctional molecule that serves as a critical building block for researchers and drug development professionals. Its inherent stereochemistry and dual reactivity make it a valuable chiral synthon in the construction of complex molecular architectures, most notably in the field of prostaglandin analogues and other biologically active compounds. This document moves beyond a simple recitation of facts to provide a foundational understanding of the compound's properties, synthesis, and strategic application, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a cycloalkane bearing both a hydroxyl and a methyl ester functional group. The relative orientation of these two groups (cis or trans) and the absolute stereochemistry at the two chiral centers (C1 and C3) define the specific isomer and are of paramount importance for its utility in asymmetric synthesis.

The molecule's structure dictates its physical behavior. The polar hydroxyl and ester groups allow for hydrogen bonding and dipole-dipole interactions, while the cyclopentyl ring provides a nonpolar hydrocarbon backbone. This duality governs its solubility and chromatographic behavior.

Table 1: Physicochemical and Identification Properties

| Property | Value / Information | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 144.17 g/mol | [1][2][5] |

| Appearance | Colorless oil to brown liquid | [1] |

| Boiling Point | 212.1 ± 33.0 °C (Predicted) | [1] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Numbers | 32811-76-0 (Stereochemistry undefined) 79598-73-5 (cis-racemate) 174292-59-2 ((1R,3S)-cis) 1124175-25-2 ((1R,3R)-trans) | [2][3][4] |

| Storage Conditions | Store at 0-8 °C or -20°C, sealed and dry | [1][6] |

Strategic Synthesis and Stereochemical Control

The synthesis of this compound is a foundational exercise in stereoselective reduction. The most common and industrially relevant approach begins with the readily available precursor, methyl 3-oxocyclopentanecarboxylate. The choice of reducing agent is the critical determinant of the final product's stereochemistry.

The Causality of Stereoselective Reduction

The planar nature of the ketone at C3 in the starting material allows for hydride attack from either the top or bottom face.

-

Small, unhindered reducing agents (e.g., sodium borohydride, NaBH₄) can attack from either face with less selectivity, often resulting in a mixture of cis and trans isomers.

-

Bulky, sterically demanding reducing agents (e.g., lithium tri-tert-butoxyaluminum hydride, LiAlH(Ot-Bu)₃) exhibit a significant facial bias.[1] The large size of the reagent favors attack from the less sterically hindered face of the cyclopentanone ring, which is typically trans to the ester group at C1. This strategic choice leads to a high diastereomeric excess of the trans product.[1]

Representative Protocol: Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate

This protocol is a self-validating system; successful synthesis can be confirmed by spectroscopic analysis (NMR, IR) and chromatographic comparison (TLC, GC) against a known standard.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with methyl 3-oxocyclopentanecarboxylate (1.0 eq) and anhydrous methanol.

-

Inert Atmosphere: The flask is purged with dry nitrogen and cooled to 0 °C in an ice-water bath. Maintaining an inert atmosphere is crucial as reducing agents can react with atmospheric moisture.

-

Reagent Addition: Sodium borohydride (NaBH₄) (1.2 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[1] The exothermic nature of the reduction requires slow addition to maintain control.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system. The disappearance of the starting ketone spot indicates reaction completion (typically 2-4 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of acetone, followed by 1M hydrochloric acid until the pH is ~5-6 to neutralize the reaction and decompose any remaining borohydride.

-

Extraction: The methanol is removed under reduced pressure. The aqueous residue is then extracted three times with ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed sequentially with saturated sodium bicarbonate solution and brine. It is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired product, typically favoring the trans isomer with a yield of over 78%.[1]

Enantioselective Resolution via Enzymatic Methods

For applications requiring a single enantiomer, racemic mixtures can be resolved. Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective for this purpose. These enzymes can selectively hydrolyze one ester enantiomer (e.g., the cis isomer) to its corresponding carboxylic acid, leaving the desired unreacted ester enantiomer in high enantiomeric excess.[1] This bio-catalytic approach is a powerful tool for accessing chirally pure building blocks.

Spectral Characterization

Spectroscopic data provides the definitive structural confirmation of this compound.

Table 2: Key Spectroscopic Signatures

| Technique | Feature | Typical Chemical Shift / Frequency | Rationale |

| ¹H NMR | -OH | Broad singlet, δ 1.5-3.5 ppm (concentration dependent) | Exchangeable proton of the secondary alcohol. |

| -OCH ₃ | Singlet, δ ~3.7 ppm | Three equivalent protons of the methyl ester. | |

| H -C-OH (C3) | Multiplet, δ ~4.0-4.4 ppm | Proton attached to the carbon bearing the hydroxyl group, deshielded by oxygen. | |

| H -C-CO₂Me (C1) | Multiplet, δ ~2.7-3.0 ppm | Proton attached to the carbon bearing the ester group. | |

| Cyclopentyl -CH ₂- | Multiplets, δ ~1.5-2.2 ppm | Diastereotopic methylene protons of the cyclopentane ring. | |

| ¹³C NMR | C =O (Ester) | δ ~175 ppm | Carbonyl carbon of the ester functional group. |

| C -OH (C3) | δ ~70-75 ppm | Carbon bearing the hydroxyl group. | |

| -OC H₃ | δ ~52 ppm | Methyl carbon of the ester. | |

| C -CO₂Me (C1) | δ ~45-50 ppm | Carbon bearing the ester group. | |

| Cyclopentyl -C H₂- | δ ~25-40 ppm | Methylene carbons of the ring. | |

| FT-IR | O-H stretch | Broad, ~3400 cm⁻¹ | Stretching vibration of the hydroxyl group. |

| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C=O stretch (Ester) | Strong, sharp, ~1730 cm⁻¹ | Carbonyl stretching of the saturated ester. | |

| C-O stretch | ~1100-1250 cm⁻¹ | C-O single bond stretching vibrations. |

Note: Exact chemical shifts and coupling constants are dependent on the specific isomer, solvent, and instrument used. Researchers should consult spectral databases for precise data of the desired isomer.[7][8]

Reactivity and Application in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo oxidation, substitution, or protection, while the ester can be hydrolyzed, reduced, or converted to other functionalities. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Core Utility as a Chiral Building Block

Its most significant application is in the synthesis of prostaglandins and their analogues, which are potent lipid compounds with diverse physiological roles.[9][10] The cyclopentane core of the molecule serves as the "A ring" of the prostaglandin framework. The stereochemistry at C3 is crucial as it translates directly into the stereochemistry of the final drug product, profoundly impacting its biological activity.

This generalized pathway illustrates the strategic importance of the starting material. The defined stereocenter at C3 dictates the orientation of the ω-chain, while the ester at C1 serves as a synthetic handle for introducing the α-chain. This makes chirally pure this compound a highly sought-after intermediate in pharmaceutical synthesis.[11]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

GHS Hazard Classification: The compound is classified as an irritant.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the stereocontrolled synthesis of complex and biologically significant molecules. A thorough understanding of its properties, the causality behind its synthetic routes, and its strategic application empowers researchers to leverage this versatile building block to its full potential. The principles of stereoselective reduction and orthogonal functional group manipulation demonstrated here are central to modern organic synthesis and drug development.

References

-

Jiang, X., Wang, X., Huang, X., Li, G., & Yu, C. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. Retrieved from [Link]

-

Tömösközi, I., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Retrieved from [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

-

Trost, B. M., & McDougall, P. J. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters. Retrieved from [Link]

-

Zhang, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. Retrieved from [Link]

-

Wang, Z., et al. (2022). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Beilstein Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Three-pot synthesis of prostaglandin E1 methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). High yield "one-pot" synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one and related compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Retrieved from [Link]

-

PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

Chemsrc. (n.d.). methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

-

PubMed. (1975). The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]

- 4. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]

- 5. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 32811-76-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 3-cyclopentenecarboxylate(58101-60-3) 1H NMR [m.chemicalbook.com]

- 9. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]

- 10. The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Discovery of Methyl 3-hydroxycyclopentanecarboxylate

An In-depth Technical Guide to the Synthesis and Stereochemical Resolution of Methyl 3-hydroxycyclopentanecarboxylate

Foreword

This compound stands as a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its deceptively simple structure, a five-membered ring functionalized with hydroxyl and methyl ester groups, belies the stereochemical complexity that makes it an invaluable precursor for a host of complex molecular targets. Most notably, it serves as a cornerstone intermediate in the synthesis of prostaglandins, a class of lipid compounds with profound physiological importance, and their analogues.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core methodologies for synthesizing and resolving this key molecule. We will delve into the causality behind experimental choices, offering field-proven insights into achieving high diastereoselectivity and enantiomeric purity, which are critical for its application in the development of stereochemically defined pharmaceutical agents.

Part 1: Diastereoselective Synthetic Pathways

The primary challenge in synthesizing this compound lies in controlling the relative stereochemistry of the C1 carboxylate and C3 hydroxyl groups, leading to either the cis or trans diastereomer. The trans isomer is often the more sought-after intermediate, particularly in prostaglandin synthesis.

Stereoselective Reduction of Methyl 3-Oxocyclopentanecarboxylate

The most direct and widely utilized strategy for accessing this compound is the stereoselective reduction of the corresponding ketoester, Methyl 3-oxocyclopentanecarboxylate. The stereochemical outcome of this reduction is governed by the steric environment of the carbonyl group and the nature of the hydride-donating agent.

Causality of Stereoselection: The cyclopentanone ring is not perfectly planar, adopting an envelope or twist conformation. The ester group at C1 is sterically demanding. When a hydride reagent approaches the carbonyl at C3, it preferentially attacks from the face opposite to the bulky ester group to minimize steric hindrance. This results in the formation of the thermodynamically more stable trans alcohol as the major product.[4]

Experimental Protocol: Sodium Borohydride Reduction

This protocol details a standard laboratory procedure for the diastereoselective reduction to favor the trans isomer.

-

Reaction Setup: Dissolve Methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring. This is crucial to moderate the reaction rate and enhance selectivity.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The slow addition prevents an excessive exotherm and uncontrolled reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.[4]

Influence of Reducing Agents on Diastereoselectivity:

The choice of reducing agent is a critical parameter that dictates the ratio of trans to cis isomers. While NaBH₄ is cost-effective and operationally simple, more sterically hindered reagents can offer superior selectivity.

| Reducing Agent | Typical Solvent | Key Conditions | trans:cis Ratio | Reported Yield | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | 0 °C | >4:1 | >78% | [4] |

| Lithium Tri-tert-butoxyaluminum Hydride | THF | Anhydrous, 0 °C to room temperature | ~9:1 | High | [4] |

| Palladium-catalyzed Hydrogenation (with BINAP) | Methanol/DCM | H₂ atmosphere, room temperature, high pressure | >19:1 (ee >95%) | High | [4] |

Table 1: Comparison of reducing agents for the synthesis of this compound.

Caption: Diastereoselective reduction of a ketoester.

Part 2: Strategies for Chiral Resolution

For applications in drug development, obtaining a single enantiomer of this compound is paramount. Starting from a racemic or diastereomeric mixture, chiral resolution techniques are employed to isolate the desired stereoisomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the high stereoselectivity of enzymes. Lipases are commonly used to selectively catalyze the hydrolysis of one ester enantiomer (or diastereomer) in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess.

Principle of Resolution: In a racemic mixture of cis and trans this compound, an enzyme like Candida antarctica lipase B (CAL-B) can exhibit a much higher reaction rate for the hydrolysis of the cis ester compared to the trans ester. This difference in reaction rates allows for the separation of the unreacted trans ester from the hydrolyzed cis-acid.[4]

Experimental Protocol: Lipase-Mediated Resolution

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.2).

-

Reaction Mixture: To the buffer, add the racemic mixture of this compound (e.g., 0.3-0.5 M).

-

Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, often immobilized for easy recovery) to the mixture.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) for an extended period (24-48 hours).[4]

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining ester via chiral HPLC. The reaction is stopped at ~50% conversion to maximize the ee of the remaining substrate.

-

Separation: Once the desired ee is reached, filter off the immobilized enzyme.

-

Extraction: Acidify the aqueous solution to protonate the carboxylic acid product. Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester (desired product) will be in the organic phase, while the hydrolyzed acid salt remains in the aqueous phase before acidification.

-

Purification & Analysis: Dry and concentrate the organic layer. Purify the resulting ester by flash chromatography and confirm the final ee% by chiral HPLC.

| Enzyme | Substrate Conc. | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | 0.5 M | 92 | 45 | [4] |

| Pseudomonas fluorescens Lipase | 0.3 M | - | - | [4] |

Table 2: Data for the enzymatic resolution of racemic this compound.[4]

Caption: Workflow for enzymatic kinetic resolution.

Part 3: Characterization and Analysis

Rigorous analytical chemistry is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound.

3.1. Spectroscopic Confirmation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants (J-values) of the protons at C1 and C3 and through 2D NMR techniques like NOESY, which reveals through-space correlations between protons on the same face of the ring.[4]

-

Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional groups. A strong absorption band around 1730 cm⁻¹ confirms the ester carbonyl (C=O) group, while a broad absorption in the 3200-3600 cm⁻¹ region indicates the hydroxyl (O-H) group.[5]

3.2. Stereochemical Purity Analysis:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[4][6]

Part 4: Applications in Drug Discovery

The primary value of enantiomerically pure this compound lies in its role as a versatile chiral pool starting material.

-

Prostaglandin Synthesis: The cyclopentane core of this molecule is a direct structural analogue of the five-membered ring found in prostaglandins. The hydroxyl and ester functionalities serve as handles for the elaboration of the two characteristic side chains of the prostaglandin scaffold.[1][2]

-

Development of Novel Therapeutics: Its unique stereochemistry makes it a valuable precursor for creating new therapeutic agents. Derivatives have been investigated for their potential to inhibit enzymes involved in lipid metabolism, suggesting applications in managing metabolic syndromes.[4] Furthermore, some derivatives have shown selective toxicity towards cancer cells in vitro, highlighting their potential in oncology research.[4]

Conclusion

The discovery and optimization of synthetic routes to this compound have been driven by its critical importance in the synthesis of complex, biologically active molecules. The methodologies presented herein, from diastereoselective reductions to enzymatic resolutions, represent a fusion of classical organic chemistry and modern biocatalysis. For the drug development professional, a mastery of these techniques is essential for the efficient and stereocontrolled construction of novel pharmaceutical candidates. The self-validating nature of these protocols, where stereochemical outcomes are confirmed by robust analytical methods, ensures the high fidelity required for the synthesis of single-isomer drugs, ultimately leading to safer and more effective medicines.

References

- Benchchem. (n.d.). Methyl trans-3-hydroxycyclopentane-1-carboxylate.

- PrepChem.com. (n.d.). Synthesis of methyl 1-hydroxy-3-cyclopentene-1-carboxylate.

- ChemShuttle. (n.d.). methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate.

- Drug Intermediate. (n.d.). (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester.

- Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.

- Wikipedia. (n.d.). Chiral resolution.

- PubMed. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 11(3), 569-72.

- Beilstein Journals. (2022). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization.

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

- ResearchGate. (n.d.). Three-pot synthesis of prostaglandin E1 methyl ester.

- NIH National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer.

- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.

- NIH National Center for Biotechnology Information. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.

- Journal of the American Chemical Society. (1975). Letter: A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. 97(11), 3258-60.

Sources

- 1. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Methyl 3-Hydroxycyclopentanecarboxylate: Stereochemistry, Synthesis, and Applications in Drug Discovery

Abstract

Methyl 3-hydroxycyclopentanecarboxylate is a pivotal functionalized carbocyclic compound that serves as a high-value chiral building block in modern organic synthesis and medicinal chemistry. The presence of two stereocenters gives rise to a family of four stereoisomers, each offering a unique three-dimensional scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical examination of the nomenclature, stereochemical relationships, and physicochemical properties of these isomers. We present validated, step-by-step synthetic protocols for the stereoselective preparation of both cis and trans diastereomers, explaining the mechanistic basis for stereocontrol. Furthermore, we explore the compound's key chemical transformations and its instrumental role in the development of therapeutic agents, including antiviral and anticancer drugs. This document is intended as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.

Introduction: The Cyclopentane Scaffold in Medicinal Chemistry

The cyclopentane ring is a recurring and valuable motif in medicinal chemistry, prized for the conformational balance it strikes between rigidity and flexibility, which is crucial for optimizing binding affinity to biological targets.[1] Its non-planar, puckered conformations allow for precise spatial orientation of substituents, making it a "privileged scaffold" in the design of novel therapeutics. When functionalized with reactive handles like hydroxyl and ester groups, as in this compound, the scaffold transforms into a versatile synthetic intermediate, enabling the construction of a wide array of pharmacologically active molecules.[2][3] This guide focuses on this specific building block, elucidating the technical details essential for its effective utilization in a research and development setting.

Nomenclature and Stereochemistry: A Tale of Four Isomers

The IUPAC name methyl 3-hydroxycyclopentane-1-carboxylate describes a methyl ester derivative of 3-hydroxycyclopentanecarboxylic acid.[4][5] The structure contains two chiral centers at carbons C1 (bearing the methoxycarbonyl group) and C3 (bearing the hydroxyl group). This stereochemical complexity gives rise to four distinct stereoisomers, comprising two pairs of enantiomers.

The relative orientation of the two functional groups defines them as either cis (on the same face of the ring) or trans (on opposite faces).

-

cis-Isomers : The (1R, 3S) and (1S, 3R) configurations.[6][7]

-

trans-Isomers : The (1R, 3R) and (1S, 3S) configurations.[2][3]

The relationship between these isomers is critical for synthesis and application, as enantiomers often exhibit identical physical properties but vastly different pharmacological activities, while diastereomers have distinct physical and biological properties.

Table 1: Isomer Identification and CAS Numbers

| Stereoisomer Description | Specific IUPAC Name | CAS Number |

|---|---|---|

| cis (specific enantiomer) | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | 174292-59-2 |

| cis (specific enantiomer) | methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | 1292307-06-2[7][8] |

| cis (racemic mixture) | rac-methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | 79598-73-5[6][9] |

| trans (specific enantiomer) | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | 1124175-25-2[2] |

| Unspecified/Mixture | methyl 3-hydroxycyclopentane-1-carboxylate | 32811-76-0[4][5][10] |

Physicochemical Properties

The physicochemical properties are essential for designing reaction conditions, purification protocols, and formulation strategies. While experimental data for each pure isomer is sparse, computed properties provide reliable estimates for process development.

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O₃ | PubChem[6] |

| Molecular Weight | 144.17 g/mol | PubChem[6] |

| Exact Mass | 144.078644 Da | PubChem[6] |

| Appearance | Brown or yellowish liquid (predicted/reported) | ChemicalBook[9] |

| Boiling Point (Predicted) | 212.1 ± 33.0 °C | ChemicalBook[9] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | ChemicalBook[9] |

| XLogP3 (Lipophilicity) | 0.3 | PubChem[6] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

Synthesis and Manufacturing

The most direct and controllable route to this compound involves the stereoselective reduction of methyl 3-oxocyclopentanecarboxylate . The choice of reducing agent is the critical determinant of the diastereomeric outcome (cis vs. trans), based on the principles of steric approach control.

Experimental Protocol 4.1: Synthesis of cis-Methyl 3-hydroxycyclopentanecarboxylate

-

Causality & Expertise: This protocol leverages a sterically hindered hydride source, lithium tri-sec-butylborohydride (L-Selectride®). The bulky sec-butyl groups obstruct the hydride's approach from the same face as the ester group (C1). Consequently, the hydride is forced to attack the carbonyl (C3) from the opposite, less hindered face, resulting in the hydroxyl group being on the same side as the ester, yielding the cis product with high diastereoselectivity.

-

Methodology:

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with methyl 3-oxocyclopentanecarboxylate (1.0 eq).

-

Solvent & Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: L-Selectride® (1.1 eq, 1.0 M solution in THF) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 3-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is cautiously quenched by the slow, dropwise addition of 3 M aqueous sodium hydroxide (NaOH), followed by the slow addition of 30% hydrogen peroxide (H₂O₂), keeping the temperature below 0 °C. This step is crucial for decomposing the borane intermediates.

-

Work-up: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous phase is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure cis isomer.

-

Experimental Protocol 4.2: Synthesis of trans-Methyl 3-hydroxycyclopentanecarboxylate

-

Causality & Expertise: This protocol employs sodium borohydride (NaBH₄), a much smaller and less sterically demanding reducing agent.[3] While it can attack from either face of the cyclopentanone ring, the formation of the thermodynamically more stable trans product is often favored, where the two bulky substituents are on opposite faces, minimizing steric strain. The stereoselectivity is typically lower than with bulky reagents.

-

Methodology:

-

Reaction Setup: A round-bottom flask is charged with methyl 3-oxocyclopentanecarboxylate (1.0 eq) and dissolved in methanol (MeOH).

-

Cooling: The solution is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.2 eq) is added portion-wise over 20 minutes, controlling the exothermic reaction and gas evolution.

-

Reaction Monitoring: The mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 2 hours. Reaction completion is verified by TLC.

-

Quenching: The reaction is quenched by the dropwise addition of acetone to consume excess NaBH₄, followed by acidification to pH ~5-6 with 1 M hydrochloric acid (HCl).

-

Work-up: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product, often a mixture of diastereomers, is purified by flash column chromatography to isolate the trans isomer.

-

Chemical Reactivity and Spectroscopic Analysis

The bifunctional nature of this compound allows for a range of selective chemical transformations, making it a versatile synthetic hub.

-

Oxidation: The secondary hydroxyl group can be readily oxidized back to a ketone using standard reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.[3]

-

Ester Reduction: The ester functionality can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a cyclopentane-1,3-diol derivative.[3]

-

Hydroxyl Group Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by various nucleophiles (e.g., azides, halides, cyanides) to introduce new functionalities at the C3 position.[3]

Spectroscopic Characterization

-

¹H NMR: Key diagnostic signals include a singlet around 3.7 ppm for the methoxy (-OCH₃) protons, a multiplet for the proton on the hydroxyl-bearing carbon (CH-OH) around 4.0-4.5 ppm, and a broad singlet for the hydroxyl proton (-OH) which is D₂O exchangeable.

-

¹³C NMR: Expect signals for the ester carbonyl (~175 ppm), the carbon bearing the hydroxyl group (~70-75 ppm), and the methoxy carbon (~52 ppm).

-

IR Spectroscopy: Characteristic absorption bands include a strong C=O stretch for the ester at ~1730 cm⁻¹, and a broad O-H stretch for the alcohol at ~3400 cm⁻¹.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral intermediate for synthesizing complex, high-value molecules.[2][3]

-

Antiviral Agents: The cyclopentane core is central to a class of potent neuraminidase inhibitors used to treat influenza.[11] Compounds like BCX-1812 (RWJ-270201) feature a functionalized cyclopentane ring, and building blocks like this compound are ideal starting points for the synthesis of such analogs, allowing for the introduction of required stereochemistry and functionality.[1][11]

-

Prostaglandin Analogs: Prostaglandins are potent lipid autacoids with a cyclopentane ring at their core that mediate inflammation and other physiological processes.[12] Synthetic intermediates for prostaglandin manufacturing, such as the key intermediate for Misoprostol (a drug used to prevent stomach ulcers), are substituted cyclopentanone or cyclopentenone structures.[13] The title compound serves as a precursor to these structures through straightforward chemical transformations.

-

Anticancer Therapeutics: Novel cyclopentane-fused anthraquinone derivatives have been synthesized and shown to possess remarkable antiproliferative activity against various tumor cell lines.[14] These complex structures rely on the strategic use of functionalized cyclic building blocks to construct the final pharmacophore. The hydroxyl and ester groups on this compound provide the necessary handles to build such fused-ring systems.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool whose true value is realized through its stereochemical diversity and synthetic versatility. A thorough understanding of its isomeric forms, coupled with robust, stereocontrolled synthetic methods, unlocks its potential as a critical intermediate in the construction of complex and pharmacologically significant molecules. For drug development professionals, mastery of this building block's chemistry is a key step in the rational design and efficient synthesis of next-generation therapeutics.

References

-

Title: Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 Source: PubChem URL: [Link]

-

Title: CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate Source: Chemsrc URL: [Link]

-

Title: Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? Source: Bentham Science Publishers URL: [Link]

-

Title: 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 Source: PubChem URL: [Link]

-

Title: Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives Source: PubMed URL: [Link]

-

Title: Synthesis of methyl 1-hydroxy-3-cyclopentene-1-carboxylate Source: PrepChem.com URL: [Link]

-

Title: Chemical Properties and Biological Activities of Cyclopentenediones: A Review Source: ResearchGate URL: [Link]

-

Title: Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate Source: ResearchGate URL: [Link]

-

Title: Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 Source: PubChem URL: [Link]

-

Title: methyl (1S, 3R)-3-hydroxycyclopentanecarboxylate, min 97%, 100 mg Source: CP Lab Safety URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]

- 5. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]

- 6. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 58928079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]

- 10. This compound | 32811-76-0 [chemicalbook.com]

- 11. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of Methyl 3-hydroxycyclopentanecarboxylate in Synthesis

An In-depth Technical Guide to Methyl 3-hydroxycyclopentanecarboxylate for Advanced Research and Development

Abstract: This document provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Moving beyond a simple data sheet, this guide delves into the critical nuances of its stereoisomerism, corresponding CAS numbers, and the profound impact of stereochemistry on its application. We will explore robust synthesis and resolution strategies, detailed analytical methodologies for quality control, and its role as a versatile intermediate in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

This compound is a bifunctional organic molecule featuring a cyclopentane scaffold, a hydroxyl group, and a methyl ester. Its significance in drug development stems primarily from its stereochemical properties. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers (two enantiomeric pairs: cis and trans). This chirality makes it an exceptionally valuable starting material or intermediate for the asymmetric synthesis of complex, biologically active molecules.[1] In pharmaceutical design, controlling the three-dimensional arrangement of atoms is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicity profiles.[2] The cyclopentane ring offers a rigid, conformationally constrained scaffold that is frequently found in natural products and therapeutic agents, providing a robust framework for orienting functional groups in three-dimensional space.

Nomenclature and Identification: A Critical Clarification of CAS Numbers

A frequent point of confusion for researchers is the assignment of a single CAS number to this compound. Due to its stereoisomerism, multiple CAS numbers exist, each uniquely identifying a specific isomer or a mixture. It is crucial to use the correct CAS number to ensure the procurement of the precise stereoisomer required for a synthetic pathway.

| Isomer/Mixture | IUPAC Name | CAS Number | Description |

| Unspecified Mixture | This compound | 32811-76-0 | Refers to a mixture of cis and trans isomers, stereochemistry not defined.[3][4][5] |

| cis Isomer | methyl (cis)-3-hydroxycyclopentane-1-carboxylate | 79598-73-5 | Specifically denotes the cis diastereomer. This CAS is often associated with the (1R,3S) enantiomer.[6][7][8] |

| (trans)-1R,3R Isomer | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | 1124175-25-2 | Identifies the specific trans enantiomer with R configuration at both chiral centers.[9] |

| trans Isomer | methyl (trans)-3-hydroxycyclopentane-1-carboxylate | 79590-84-4 | Refers to the trans diastereomer.[1] |

dot

Caption: Key stereoisomers of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The table below summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [3][4] |

| Molecular Weight | 144.17 g/mol | [7] |

| IUPAC Name | methyl 3-hydroxycyclopentane-1-carboxylate | [3] |

| SMILES | COC(=O)C1CCC(O)C1 | [4] |

| LogP | 0.32 | [4][7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Topological Polar Surface Area | 46.5 Ų | [7] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

Spectroscopic techniques are essential for structural confirmation.

-

¹H & ¹³C NMR: Provides confirmation of the carbon skeleton and the relative positions of the substituents. Coupling constants between protons on C1 and C3 are critical for distinguishing between cis and trans isomers.[1]

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the hydroxyl group (broad peak ~3400 cm⁻¹) and the ester carbonyl group (~1730 cm⁻¹).[10]

-

Mass Spectrometry (GC-MS): Useful for confirming molecular weight and identifying characteristic fragmentation patterns.[11]

Synthesis and Chiral Resolution Strategies

The primary challenge in utilizing this compound is obtaining the desired stereoisomer with high enantiomeric purity. Several strategies are employed, ranging from stereoselective synthesis to the resolution of racemic mixtures.

Enzymatic Kinetic Resolution

This is a widely adopted and highly effective method for separating enantiomers from a racemic mixture. The causality behind this choice lies in the exquisite stereoselectivity of enzymes, particularly lipases.

Principle: An enzyme, such as Candida antarctica lipase B (CAL-B), selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer much faster than the other.[1] This leaves one enantiomer reacted and the other unreacted, allowing for their separation.

Caption: Standard workflow for chiral purity analysis by HPLC.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value drug intermediate. [1][9]Its bifunctional nature (hydroxyl and ester groups) allows for diverse and sequential chemical modifications.

-

Scaffold for Prostaglandin Analogs: The cyclopentane ring is the core structure of prostaglandins, which are crucial signaling molecules. This intermediate is a common starting point for synthesizing prostaglandin analogs used to treat conditions like glaucoma and ulcers.

-

Synthesis of Carbocyclic Nucleosides: Carbocyclic nucleosides are antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. The stereochemistry of the hydroxyl group on the intermediate dictates the final stereochemistry of the nucleoside analog, which is critical for its interaction with viral enzymes.

-

Introduction of Chirality: In multi-step syntheses, this molecule is often used to introduce a specific stereocenter early in the process. The hydroxyl group can be used to direct subsequent reactions to a specific face of the molecule, or it can be converted into other functional groups like amines or halogens with retention or inversion of stereochemistry. [1]The methyl ester provides a handle for further elaboration, such as reduction to an alcohol, conversion to an amide, or hydrolysis to a carboxylic acid. [1][12]

Handling, Storage, and Safety

As a laboratory chemical, proper handling is essential.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [3]The compound is classified as a skin, eye, and respiratory irritant. [7]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, especially for high-purity enantiomers, storage at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential epimerization or degradation. [1]

Conclusion

This compound represents far more than its simple structure suggests. It is a cornerstone chiral building block whose utility is defined by its stereochemical integrity. For researchers in drug discovery and process development, a precise understanding of its different isomers, the corresponding CAS numbers, and the robust analytical methods to verify its purity is not merely academic—it is a prerequisite for successful, reproducible, and scalable synthesis of complex therapeutic agents. The strategic application of this intermediate will undoubtedly continue to facilitate the development of novel medicines with improved efficacy and safety profiles.

References

-

Chemsrc. (n.d.). CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-hydroxy-3-cyclopentene-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl cyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-methylenecyclopentanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxycyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

-

ResearchGate. (2013). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. Retrieved from [Link]

-

ResearchGate. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]

- 4. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]

- 5. This compound | 32811-76-0 [chemicalbook.com]

- 6. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]

- 7. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 58928079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. prepchem.com [prepchem.com]

- 11. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-hydroxycyclopentanecarboxylate: Structure, Synthesis, and Applications

Abstract

Methyl 3-hydroxycyclopentanecarboxylate is a pivotal chiral building block in modern organic synthesis, prized for its versatile bifunctional nature. This guide provides an in-depth analysis of its core structural features, stereoisomerism, and physicochemical properties. We will explore validated synthetic and resolution methodologies, detailing the causality behind procedural choices. Furthermore, this document elucidates the compound's critical role as a precursor in the synthesis of complex molecules, most notably prostaglandins and their analogues, which are vital in drug development. Key chemical transformations and comprehensive analytical characterization protocols are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound, with the molecular formula C₇H₁₂O₃, is a bifunctional organic molecule featuring a cyclopentane ring substituted with a methyl ester group at the C1 position and a hydroxyl group at the C3 position.[1] This structure provides two key reactive sites: the secondary alcohol and the carboxylate ester, enabling a wide range of chemical modifications.[2]

The presence of two stereocenters at C1 and C3 gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These are classified based on the relative orientation of the two substituent groups as cis or trans.

-

cis isomers : The hydroxyl and methyl carboxylate groups are on the same face of the cyclopentane ring. The two cis enantiomers are (1R, 3S) and (1S, 3R).[1][3]

-

trans isomers : The hydroxyl and methyl carboxylate groups are on opposite faces of the ring. The two trans enantiomers are (1R, 3R) and (1S, 3S).[2]

The specific stereoisomer is critical for biological activity and for its utility as a chiral template in asymmetric synthesis.[2] For instance, the IUPAC name methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate explicitly defines the stereochemistry, which is crucial for its application in pharmaceutical synthesis.[2][4]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1][5] |

| CAS Number (trans) | 50876-40-9 | [2] |

| CAS Number (cis) | 79598-73-5 | [1][2] |

| Topological Polar Surface Area | 46.5 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Stereoisomer Relationships

The relationship between the four stereoisomers is fundamental to understanding the molecule's chemistry. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images.

Caption: General workflow for the synthesis via ketone reduction.

Protocol: Chiral Resolution via Enzymatic Hydrolysis

Enzymatic methods offer high selectivity for resolving racemic mixtures. [2]Lipases, such as Candida antarctica lipase B (CAL-B), can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester from the hydrolyzed acid. [2]This method is a cornerstone of green chemistry, avoiding harsh reagents and conditions.

Objective: To resolve a racemic mixture of cis-Methyl 3-hydroxycyclopentanecarboxylate.

Principle: The lipase will selectively catalyze the hydrolysis of one enantiomer (e.g., the (1S,3R)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the desired (1R,3S)-ester) largely unreacted. The resulting acid and ester can then be separated based on their different chemical properties (e.g., solubility in aqueous base).

Materials:

-

Racemic cis-Methyl 3-hydroxycyclopentanecarboxylate

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Ethyl acetate

-

Aqueous sodium bicarbonate solution (5% w/v)

-

Aqueous hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Suspend the racemic ester in the phosphate buffer. Add the immobilized CAL-B enzyme.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The progress of the reaction can be monitored by techniques like chiral HPLC. [6]3. Enzyme Removal: Once the desired conversion is reached (typically close to 50%), filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel. Extract the mixture with ethyl acetate. The unreacted ester enantiomer will preferentially move into the organic layer.

-

Separation:

-

Ester Isolation: Collect the organic (ethyl acetate) layer. Wash it with a 5% sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ester.

-

Acid Isolation: To the combined aqueous layers (from the initial extraction and bicarbonate wash), add 1 M HCl dropwise until the pH is acidic (pH ~2-3). This protonates the carboxylate salt to the carboxylic acid. Extract the acidified aqueous layer with ethyl acetate. Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

-

-

Purity Analysis: Determine the enantiomeric excess (ee) of both the recovered ester and the acid using chiral HPLC or GC.

Causality: The choice of an enzymatic method is driven by its high stereoselectivity, which is difficult to achieve with traditional chemical resolving agents. [2][6]The immobilization of the enzyme simplifies its removal and recycling, making the process more cost-effective and scalable. [7]

Key Chemical Reactions and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its hydroxyl and ester functional groups.

Core Reactions

-

Oxidation: The secondary hydroxyl group can be readily oxidized to a ketone using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO). This transformation is fundamental for converting the molecule back to a precursor or for creating new structural motifs. [2]2. Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [8]This unmasks a carboxylic acid functional group, which can then be used for amide bond formation or other derivatizations. [9]3. Protection/Deprotection: The hydroxyl group often requires protection (e.g., as a silyl ether or benzyl ether) to prevent it from reacting in subsequent synthetic steps. This is a common strategy in multi-step synthesis.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile in an Sₙ2 reaction, often with inversion of stereochemistry. [2]

Sources

- 1. Methyl cis-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 58928079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Chiral Building Block

An In-Depth Guide to the Commercial Availability and Application of Methyl 3-hydroxycyclopentanecarboxylate for Pharmaceutical Research